molecular formula C12H12N2O5S B2361258 Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 514219-45-5

Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2361258
CAS No.: 514219-45-5
M. Wt: 296.3
InChI Key: JIXXBHAUOPJKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanoacetyl group attached to an amino group, which is further connected to a thiophene ring substituted with methyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C can produce cyanoacetanilide derivatives . This method is advantageous due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of cyanoacetamides include carbon disulfide, potassium hydroxide, and methyl iodide. For instance, the reaction of p-chlorocyanoacetanilide with carbon disulfide in DMF and potassium hydroxide, followed by the addition of methyl iodide, can yield ketene dithioacetals .

Major Products: The major products formed from the reactions of this compound include various heterocyclic compounds. For example, the reaction with formamide can produce 4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide .

Scientific Research Applications

Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . Additionally, the compound is used in the study of proteomics and other biochemical research .

Mechanism of Action

The mechanism of action of Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The cyanoacetyl group can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds. The specific molecular targets and pathways involved depend on the particular biological activity being studied .

Properties

IUPAC Name

dimethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXBHAUOPJKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.